Cas no 27329-70-0 (2-Formylfuran-5-boronic acid)

2-Formylfuran-5-boronic acid is an organoboron reagent that offers efficient click chemistry functionality through its boronic acid group. This compound facilitates high-yielding Suzuki-Miyaura cross-coupling reactions, providing access to a wide range of arylated heterocycles with potential applications in pharmaceuticals and materials science.
2-Formylfuran-5-boronic acid structure
2-Formylfuran-5-boronic acid structure
Product Name:2-Formylfuran-5-boronic acid
CAS No:27329-70-0
MF:C5H5BO4
MW:139.90180182457
MDL:MFCD01114696
CID:53130
PubChem ID:24873623
Update Time:2026-04-27

2-Formylfuran-5-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Formyl-2-furanboronic acid
    • 5-Borono-2-furaldehyde
    • 5-formyl-2-furanylboronic acid
    • FFBA
    • CHEMBRDG-BB 3200975
    • 5-FORMYL-2-FURYLBORONIC ACID
    • (5-FORMYL-2-FURANYL)BORONIC ACID
    • 5-FORMYLFURAN-2-BORONIC ACID
    • AKOS BRN-0038
    • 5-Formyl-2-furanboronic Acid (contains varying amounts of Anhydride)
    • (5-Formylfuran-2-yl)boronic acid
    • 2-Formylfuran-5-boronic acid
    • 5-formylfuran-2-yl-2-boronic acid
    • Boronic acid, B-(5-formyl-2-furanyl)-
    • 5-formylfuran-2-ylboronic acid
    • (5-formyl-2-furyl)boronic acid
    • Boronic acid, (5-formyl-2-furanyl)-
    • 2-Formylfuran-5-boronicacid
    • PubChem1717
    • 5-(dihydroxyboranyl)furan-2-carbaldehyde
    • 5-Formylfuran-2-boronicacid
    • KSC489K8B
    • AKOS000320207
    • F0611
    • (5-formylfuran-2yl)boronic acid
    • (5-formylfuran-2-yl)boronicacid
    • DTXSID50370245
    • (5-formylfuran-2Y1)boronic acid
    • AC-6210
    • 2-Formyl-5-furanboronic acid
    • 7HAA5FN5TD
    • 5-formyl-2-furan-boronic acid
    • 5-formyl-2-furyl boronic acid
    • EN300-49190
    • J-517570
    • SCHEMBL9221
    • AM20090813
    • (2-Formylfuran-5-yl)boronic acid
    • 2-Formyl-5-furanylboronic acid
    • 5-formyl-2 furylboronic acid
    • TD8089
    • 27329-70-0
    • NS00122682
    • F1371-0203
    • GS-6784
    • 5-formyl-furan-2-boronic acid
    • Q-101359
    • CS-W009133
    • SY007281
    • BCP22987
    • B-(5-Formyl-2-furanyl)boronic acid
    • A5315
    • JUWYQISLQJRRNT-UHFFFAOYSA-N
    • MFCD01114696
    • 5-Formyl-2-furan boronic acid
    • FT-0620438
    • AI-372/25005759
    • 5-formylfyran-3-ylboronic acid
    • DB-368719
    • STL305009
    • MDL: MFCD01114696
    • Inchi: 1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H
    • InChI Key: JUWYQISLQJRRNT-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=CC=C1B(O)O
    • BRN: 1637050

Computed Properties

  • Exact Mass: 140.02800
  • Monoisotopic Mass: 140.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 70.7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0000
  • Melting Point: 151°C(lit.)
  • Boiling Point: 379.3°C at 760 mmHg
  • Flash Point: 183.2±30.7 °C
  • Refractive Index: 1.51
  • Solubility: 1.38g/l
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 70.67000
  • LogP: -1.22810
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive

2-Formylfuran-5-boronic acid Security Information

  • Symbol: GHS05
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45-S37/39
  • Hazardous Material Identification: C
  • Safety Term:S26;S36/37/39;S45
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C
  • Risk Phrases:R34

2-Formylfuran-5-boronic acid Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

2-Formylfuran-5-boronic acid Pricemore >>

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2-Formylfuran-5-boronic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:27329-70-0)2-Formylfuran-5-boronic acid
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Amadis Chemical Company Limited
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(CAS:27329-70-0)(5-formylfuran-2-yl)boronic acid
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Quantity:500g
Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:27329-70-0)5-醛基呋喃-2-硼酸
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
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Email:18501500038@163.com

2-Formylfuran-5-boronic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2-Formylfuran-5-boronic acid

Introduction to 2-Formylfuran-5-boronic acid (CAS No. 27329-70-0)

2-Formylfuran-5-boronic acid is a versatile organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number 27329-70-0, is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The presence of both a formyl group and a boronic acid moiety makes it an invaluable building block for Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex organic molecules.

The formyl group (CHO) attached to the furan ring introduces reactivity that allows for further functionalization, while the boronic acid (B(OH)₂) component facilitates its participation in palladium-catalyzed coupling reactions. These reactions are fundamental in modern drug discovery, enabling the rapid assembly of heterocyclic scaffolds that are prevalent in many pharmacophores. The compound’s ability to undergo selective transformations under mild conditions makes it particularly attractive for medicinal chemists seeking efficient synthetic routes.

Recent advancements in the application of 2-formylfuran-5-boronic acid have highlighted its role in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in synthesizing derivatives that exhibit potent activity against enzymes involved in cancer metabolism. The furan ring, a common motif in natural products, is known for its ability to interact with biological targets through hydrophobic and π-stacking interactions, making it an ideal scaffold for drug design.

Moreover, the boronic acid functionality has been leveraged to develop novel probes for biochemical assays. Boronate esters derived from this compound have been used to investigate enzyme mechanisms and to screen for inhibitors with high specificity. The ability to modify both the formyl and boronic acid groups allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug development.

In the context of recent research, 2-formylfuran-5-boronic acid has been incorporated into libraries of compounds designed for high-throughput screening. Its structural features make it a suitable candidate for generating diverse molecular structures with potential therapeutic applications. Researchers have also explored its use in the synthesis of conjugated polymers for organic electronics, where its aromatic system contributes to charge transport properties.

The compound’s reactivity is further enhanced by its compatibility with transition-metal catalysis, enabling access to a wide range of functionalized furans. These derivatives have shown promise in applications ranging from agrochemicals to materials science. The integration of 2-formylfuran-5-boronic acid into multi-step syntheses underscores its importance as a synthetic intermediate that bridges fundamental organic transformations with practical applications.

From a mechanistic standpoint, the formyl group can participate in condensation reactions with nucleophiles, while the boronic acid can undergo oxidation to form furan carboxylic acids or be converted into boronate esters for cross-coupling reactions. This dual functionality provides chemists with multiple pathways to explore during molecular construction. Recent studies have also highlighted its role in asymmetric synthesis, where chiral auxiliaries or catalysts can be employed to achieve enantioselective transformations.

The pharmaceutical industry has been particularly interested in 2-formylfuran-5-boronic acid due to its potential as a precursor for antiviral and anti-inflammatory agents. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways by interacting with intracellular signaling molecules. The furan core is well-documented for its biological activity, and modifications at the 2- and 5-positions offer opportunities to enhance potency and selectivity.

In conclusion, 2-formylfuran-5-boronic acid (CAS No. 27329-70-0) represents a cornerstone in modern synthetic chemistry, serving as a pivotal intermediate for constructing complex molecules with significant biological relevance. Its unique combination of reactivity and structural features continues to drive innovation across multiple disciplines, from drug discovery to materials science. As research progresses, further applications of this versatile compound are expected to emerge, solidifying its position as an essential tool in the chemist’s arsenal.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:27329-70-0)2-Formylfuran-5-boronic acid
sfd19581
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:27329-70-0)(5-formylfuran-2-yl)boronic acid
A5315
Purity:99%
Quantity:500g
Price ($):331.0
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